BMf-BH3
Description
Significance of BMf-BH3 in Cellular Homeostasis and Stress Responses
General Biological Importance within Apoptotic Signaling
Bmf's primary biological importance lies in its role as a key initiator of apoptosis. As a "sensitizer" BH3-only protein, Bmf contributes to the cellular apoptotic threshold, making cells more susceptible to death signals dana-farber.org. Its ability to bind and antagonize multiple anti-apoptotic Bcl-2 proteins highlights its broad impact on the intrinsic apoptotic pathway researchgate.netdana-farber.org. Research indicates that Bmf can synergize with other BH3-only proteins, such as Bim, to effectively induce apoptosis in response to various stimuli researchgate.netresearchgate.netgenscript.com. For instance, Bmf has been implicated in apoptosis mediated by histone deacetylase (HDAC) inhibitors and in the cellular response to transforming growth factor-beta (TGF-β) researchgate.netwikipedia.orguni-freiburg.de. The functional significance of Bmf in apoptosis signaling is underscored by studies showing that its loss can protect lymphocytes against certain apoptotic stimuli and accelerate tumor development, suggesting a tumor suppressor role nih.govgenscript.com.
Contextual Relevance in Biological Systems (e.g., anoikis, germ cell death)
Beyond its general role in apoptosis, Bmf demonstrates specific contextual relevance in several biological systems, particularly in processes like anoikis and germ cell death.
Anoikis Anoikis is a specialized form of apoptosis triggered by the loss of cell-matrix adhesion, a crucial mechanism for maintaining tissue integrity and preventing the inappropriate survival and dissemination of detached cells, such as in metastasis wikipedia.orgfrontiersin.org. Bmf is recognized as a central mediator of anoikis, especially in mammary epithelial cells nih.govnih.govwikipedia.orgfrontiersin.org. Studies have shown that Bmf mRNA levels are significantly upregulated during anoikis and acinar morphogenesis in mammary cells wikipedia.org. The release of Bmf from the actin cytoskeleton upon cell detachment is a critical step in initiating anoikis, allowing Bmf to translocate and bind to pro-survival Bcl-2 proteins, thereby promoting cell death nih.govprospecbio.com. Down-regulation of Bmf expression has been shown to prevent anoikis and promote anchorage-independent growth, similar to the effects observed with Bim down-regulation wikipedia.org.
Germ Cell Death Bmf plays an essential role in regulating the programmed death of germ cells, a process vital for controlling the size of the oocyte reserve and influencing reproductive lifespan nih.govidrblab.netdana-farber.org. In the ovary, Bmf is a key initiator of programmed cell death during oogenesis in mice idrblab.net. Deficiency in Bmf has been shown to result in a significant oversupply of primordial follicles idrblab.net. For example, at postnatal day 10, mice lacking Bmf exhibited more than three times the number of primordial follicles compared to wild-type mice idrblab.net.
Table 1: Primordial Follicle Count in Wild-Type vs. Bmf-Deficient Mice
| Mouse Genotype | Primordial Follicles (per 10mm²) | p-value |
| Wild-Type (WT) | 0.8 ± 0.1 | <0.001 |
| Bmf-Deficient | 2.8 ± 0.3 |
This suggests that Bmf is required for the death of primordial germ cells, oogonia, and/or oocytes during embryonic development idrblab.net. Bmf protein is expressed throughout ovarian development and specifically localized to the cytoplasm of meiotic oocytes, indicating its direct involvement in germ cell fate idrblab.net. In the testis, Bmf is also proposed to regulate the apoptosis of germ cells in response to their detachment from Sertoli cells, further highlighting its broad relevance in reproductive biology nih.govdana-farber.org. The loss of Bmf has been observed to prolong the fertile lifespan in female mice nih.gov.
Properties
Molecular Formula |
C₁₃₁H₂₁₄N₄₅O₃₅S |
|---|---|
Molecular Weight |
3012.50 |
sequence |
One Letter Code: LQHRAEVQIARKLQCIADQFHRLHT |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Bmf Bh3
Helical Induction and Conformational Changes upon Binding to BCL-2 Proteins
The interaction between BMf-BH3 and pro-survival Bcl-2 proteins is a classic example of a folding-upon-binding mechanism. frontiersin.orgnih.gov This process involves a significant conformational change in the this compound peptide from a disordered state to a stable helical structure.
Upon binding to the hydrophobic groove of a pro-survival Bcl-2 protein, the this compound peptide folds into an amphipathic α-helix. nih.govresearchgate.net This induced helix positions its hydrophobic residues to engage with hydrophobic pockets within the binding groove of the target protein, while its hydrophilic residues remain exposed to the solvent. nih.govnih.gov This structural transition is essential for high-affinity binding and the neutralization of the anti-apoptotic function of the Bcl-2 family member. nih.gov The binding of this compound also induces conformational changes in the pro-survival proteins themselves. For instance, in the Bcl-2/Bmf BH3 complex, the α2 and α3 helices of Bcl-2 shift to accommodate the peptide. nih.govresearchgate.net Similarly, Bcl-xL adopts a more open structure upon binding. nih.govresearchgate.net
The stability of the this compound α-helix and its binding affinity are dictated by several key residues. The interaction is primarily driven by four conserved hydrophobic residues (h1-h4) that anchor the peptide into corresponding hydrophobic pockets (P1-P4) of the target protein. nih.govresearchgate.net In addition to these hydrophobic interactions, an invariant aspartic acid residue is crucial for forming a salt bridge with a conserved arginine in the binding groove of Bcl-2 and Bcl-xL, further stabilizing the complex. nih.govresearchgate.net
| Residue Position | This compound Residue | Role in Interaction |
|---|---|---|
| h1 | Ile-133 | Occupies the P1 hydrophobic pocket of the target protein. nih.gov |
| h2 | Leu-137 | Occupies the P2 hydrophobic pocket, a critical anchor point. nih.gov |
| h3 | Ile-140 | Occupies the P3 hydrophobic pocket. nih.gov |
| h4 | Phe-144 | Occupies the P4 hydrophobic pocket. nih.gov |
| h3+2 | Asp-142 | Forms a key salt bridge with a conserved arginine in Bcl-2 and Bcl-xL. nih.govresearchgate.net |
Mutational analyses have confirmed the importance of these residues. For example, altering less-conserved residues in the target proteins, such as Y108A in Bcl-2 or R100A in Bcl-xL, can significantly reduce binding affinity to this compound. nih.gov
Structural Comparisons of this compound with Other BH3 Domains
While BH3 domains share a canonical binding mode, differences in their sequences lead to variations in binding specificity and affinity. BMf and Bim are BH3-only proteins with similar functions, and their BH3 domains share identical core hydrophobic residues (h1-h4). nih.gov However, their binding profiles differ significantly, particularly concerning Mcl-1. nih.gov
Bim-BH3 binds tightly to Bcl-2, Bcl-xL, and Mcl-1, whereas this compound binds with high affinity only to Bcl-2 and Bcl-xL, showing very weak interaction with Mcl-1. nih.gov Structural comparisons between the Mcl-1/Bmf-BH3 and Mcl-1/Bim-BH3 complexes reveal the basis for this difference. The highly conserved salt bridge formed between the BH3 domain's aspartic acid and a conserved arginine in the target protein is absent in the Mcl-1/Bmf-BH3 complex. nih.gov Furthermore, charged residues in the Bim-BH3 sequence, which are not conserved in this compound, form additional polar interactions and hydrogen bonds with Mcl-1 that are crucial for high-affinity binding. nih.govresearchgate.net The C-terminus of the bound this compound is also shifted by approximately 3.4 Å compared to Bim-BH3, altering the interaction interface. nih.govresearchgate.net
| Feature | This compound | Bim-BH3 | Reference |
|---|---|---|---|
| Binding Affinity to Mcl-1 | Low (Ki ≈ 12 µM) | High (Kd ≈ 5.8 nM) | nih.gov |
| Conserved Asp-Arg Salt Bridge | Not formed | Formed | nih.gov |
| Additional Polar Interactions | Few observed | Present (e.g., involving Glu, Arg residues) | nih.govresearchgate.net |
| C-Terminus Position | Shifted relative to Bim-BH3 | Canonical position | nih.govresearchgate.net |
These structural and sequence differences highlight how subtle variations among BH3 domains can fine-tune their binding profiles, allowing them to regulate specific subsets of the Bcl-2 family and, consequently, control cell fate with high precision. nih.gov
Compound and Protein List
| Name | Type |
|---|---|
| This compound | Peptide (BH3 Domain) |
| Bcl-2 | Protein |
| Bcl-xL | Protein |
| Bcl-w | Protein |
| Mcl-1 | Protein |
| Bfl-1/A1 | Protein |
| Bim-BH3 | Peptide (BH3 Domain) |
| Bax | Protein |
| Bak | Protein |
| BHRF1 | Protein |
| KS-Bcl2 | Protein |
Binding Interactions and Specificity of Bmf Bh3 with Anti Apoptotic Bcl 2 Proteins
Elucidation of Canonical Binding Groove Interactions
The interaction between BMf-BH3 and pro-survival Bcl-2 proteins (such as Bcl-2, Bcl-xL, and Mcl-1) follows a canonical binding mode. In this mechanism, the this compound peptide folds into an amphipathic α-helix, which then inserts into a distinct hydrophobic groove on the surface of the anti-apoptotic Bcl-2 proteins. This interaction is facilitated by a network of hydrophobic, salt bridge, and hydrogen bonding interactions. nih.govnih.gov
Hydrophobic Pocket Engagement (P1-P4) by Key this compound Residues
The hydrophobic face of the this compound α-helix critically engages with four hydrophobic pockets (P1-P4) within the binding groove of its target Bcl-2 proteins. Four key hydrophobic residues of this compound—Ile-133, Leu-137, Ile-140, and Phe-144—are responsible for occupying these respective pockets. nih.gov
Specifically, Ile-133 of this compound, located at the h1 position, interacts with Val-133 and Leu-119 in the P1 pocket of Bcl-2. nih.govresearchgate.net The highly conserved Leu at the h2 position and Phe at the h4 position of this compound are particularly important, penetrating deeply into the P2 and P4 pockets, respectively, in complexes with Bcl-2 and Bcl-xL. nih.gov The P2 pocket is generally considered the most critical among these, consistently binding an invariant Leu residue at the h2 position of BH3 domains. nih.govresearchgate.net
Conserved Hydrophobic and Salt Bridge Interactions (e.g., Asp-Arg)
Beyond hydrophobic engagement, this compound forms conserved hydrophobic and crucial salt bridge interactions with Bcl-2 and Bcl-xL. nih.govresearchgate.netresearchgate.net A hallmark of this canonical binding mode is a highly conserved salt bridge formed between a conserved Aspartic acid (Asp) residue within the BH3 domain and a conserved Arginine (Arg) residue present in the anti-apoptotic Bcl-2 proteins. nih.govresearchgate.netresearchgate.netportlandpress.com
For this compound, Asp-142 (at the h3+2 position) forms this conserved salt bridge with Arg-146 of Bcl-2 or Arg-139 of Bcl-xL. nih.govresearchgate.net However, a notable distinction arises in the interaction with Mcl-1: the conserved Asp-Arg salt bridge is not directly formed. Instead, Asp-142 of this compound engages in a water-mediated hydrogen bond with Arg-263 of Mcl-1, contributing to the lower binding affinity observed for Mcl-1. nih.govresearchgate.netresearchgate.netresearchgate.net
Hydrogen Bonding Networks in Protein-Peptide Complexes
Hydrogen bonding networks further stabilize the protein-peptide complexes formed between this compound and pro-survival Bcl-2 proteins. This compound establishes several hydrogen bonds that contribute to its tight binding with Bcl-2 and Bcl-xL. nih.govresearchgate.netresearchgate.net
In the Bcl-2/BMf-BH3 complex, Gln-138 (at the h2+1 position) of this compound forms hydrogen bonds with Leu-136 of Bcl-2 and with the backbone of the α4 helix of Bcl-2. nih.govresearchgate.net Similarly, in the Bcl-xL/BMf-BH3 complex, Gln-138 of this compound forms hydrogen bond interactions with Arg-139 of Bcl-xL. nih.govresearchgate.net Additionally, His-145 (at the h4+1 position) of this compound interacts with Tyr-202 of Bcl-2, located in the C-terminal α8 helix. researchgate.net In contrast, the Mcl-1/BMf-BH3 complex exhibits fewer hydrogen bonds, and the absence of a direct Asp-Arg salt bridge, replaced by a water-mediated interaction, contributes to its comparatively weaker binding. nih.govresearchgate.net
Binding Affinity and Selectivity Profile of this compound
The binding affinity and selectivity of this compound are critical determinants of its pro-apoptotic activity, demonstrating a preferential interaction with specific anti-apoptotic Bcl-2 family members. nih.govresearchgate.net
Preferential Binding to Specific Pro-survival BCL-2 Members (e.g., Bcl-2, Bcl-xL vs. Mcl-1)
The this compound peptide exhibits a high binding affinity for Bcl-2 and Bcl-xL, while showing a significantly lower affinity for Mcl-1. nih.govnih.govresearchgate.netresearchgate.net This differential binding profile is indicative of the functional distinctions among the pro-survival Bcl-2 proteins in regulating apoptosis. nih.gov The structural differences in the binding grooves and the specific interaction networks, particularly the absence of the canonical Asp-Arg salt bridge in the Mcl-1 complex, underpin this observed selectivity. nih.govresearchgate.net
Quantitative Measurement of Binding Constants (e.g., Kd values)
Quantitative measurements of binding constants, such as dissociation constant (Kd) values, highlight the preferential binding of this compound. Fluorescence polarization assays have determined that fluorescently labeled this compound binds tightly to Bcl-2 with a Kd of 5.2 nM and to Bcl-xL with a Kd of 5.1 nM. nih.gov In stark contrast, the binding affinity of this compound for Mcl-1 is considerably lower, with a Kd of 185 nM. This represents approximately a 40-fold decrease in affinity when compared to its binding to Bcl-2 and Bcl-xL. nih.gov
Table 1: Binding Affinity (Kd) of this compound to Pro-survival Bcl-2 Proteins
| Pro-survival Bcl-2 Protein | Kd (nM) |
| Bcl-2 | 5.2 |
| Bcl-xL | 5.1 |
| Mcl-1 | 185 |
Compound Names and Corresponding Identifiers
Mechanistic Elucidation of Bmf Bh3 Mediated Apoptosis
BMf-BH3 as a "Sensitizer" BH3-Only Protein
BH3-only proteins are categorized into "activators" (e.g., Bim, Bid, Puma) and "sensitizers" (e.g., Bad, Noxa, Bmf, Hrk, Bik) based on their proposed mechanisms of action scbt.comscbt.comuniprot.org. This compound is classified as a sensitizer (B1316253) BH3-only protein scbt.comyoutube.com. Sensitizer BH3-only proteins primarily function by binding to and neutralizing anti-apoptotic Bcl-2 family members, thereby indirectly promoting apoptosis abeomics.comscbt.comscbt.comuniprot.orgyoutube.com.
Role in Displacing Activator BH3 Proteins from Anti-Apoptotic Sequestration
In the indirect activation or displacement model of apoptosis, pro-survival Bcl-2 proteins (such as Bcl-2, Bcl-xL, Mcl-1) sequester pro-apoptotic effector proteins like BAX and BAK, or sometimes "activator" BH3-only proteins (e.g., Bim, Bid, Puma), preventing them from initiating cell death abeomics.comscbt.comscbt.comresearchgate.netnih.gov. This compound, as a sensitizer, functions by binding to and inhibiting these anti-apoptotic proteins abeomics.comscbt.comuniprot.orgyoutube.comresearchgate.net. This interaction liberates activator BH3-only proteins (if they were sequestered by anti-apoptotic proteins) and/or directly frees BAX and BAK from their inhibitory complexes with pro-survival Bcl-2 proteins abeomics.comscbt.comscbt.comyoutube.com. For instance, studies suggest that Bmf can cooperate with other BH3-only proteins like Bim and Puma, displacing them from anti-apoptotic proteins to mediate apoptotic death.
Indirect Activation of Pro-apoptotic Effectors (BAX and BAK)
This compound's primary mechanism of activating BAX and BAK is indirect abeomics.comscbt.comresearchgate.net. By neutralizing the pro-survival Bcl-2 proteins, this compound allows BAX and BAK to undergo conformational changes, homo-oligomerize, and insert into the mitochondrial outer membrane abeomics.comscbt.comuniprot.orgresearchgate.net. This "derepression" or "displacement" model posits that BAX and BAK are constitutively active or spontaneously activate in the mitochondrial outer membrane milieu once released from the repressive influence of anti-apoptotic Bcl-2 proteins scbt.comscbt.comuniprot.orgresearchgate.net. Overexpression of BH3-only proteins, including Bmf, promotes apoptotic cell death, but this process requires the presence of either BAX or BAK to proceed, placing them upstream of these effectors in the apoptotic cascade abeomics.com.
Involvement in Mitochondrial Outer Membrane Permeabilization (MOMP)
The activation and oligomerization of BAX and BAK are critical events leading to Mitochondrial Outer Membrane Permeabilization (MOMP) abeomics.comscbt.comresearchgate.net. MOMP is a decisive step in the intrinsic apoptotic pathway, marking the commitment of the cell to death scbt.com. This compound contributes to MOMP by indirectly facilitating the activation of BAX and BAK, which then form pores or channels in the mitochondrial outer membrane abeomics.comresearchgate.net.
Pathways Leading to Cytochrome c Release and Caspase Activation
Once MOMP occurs, various apoptogenic factors confined to the mitochondrial intermembrane space are released into the cytosol abeomics.comscbt.com. A key factor released is cytochrome c abeomics.comscbt.com. Upon its release into the cytosol, cytochrome c binds to Apaf-1 (Apoptotic Protease Activating Factor 1), leading to the formation of a multi-protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9 into active caspase-9. Active caspase-9, in turn, initiates a cascade of effector caspases, primarily caspase-3 and caspase-7, leading to the proteolytic dismantling of the cell and the characteristic morphological changes associated with apoptosis scbt.com.
Post-Translational Regulation of Bmf Protein Activity and Localization
The activity and localization of the Bmf protein are subject to post-translational regulation, which is crucial for its pro-apoptotic function. In healthy cells, Bmf is often sequestered to prevent inappropriate activation of apoptosis, and its release is a key regulatory step in response to apoptotic stimuli.
Cytoskeletal Sequestration and Release (e.g., via Dynein Light Chain, Myosin V)
A significant mechanism of Bmf regulation involves its sequestration to the actin cytoskeleton. Specifically, Bmf has been found to associate with the myosin V motor complex through an interaction with dynein light chain 2 (DLC2). This association tethers Bmf to the cytoskeleton, effectively keeping it inactive in healthy cells.
Upon receipt of certain apoptotic stimuli, such as loss of cell attachment (anoikis) or other cytoskeletal perturbations, Bmf is "unleashed" from this cytoskeletal sequestration. This release allows Bmf to translocate to the mitochondria, where it can then bind to and inhibit pro-survival Bcl-2 proteins, thereby initiating the apoptotic program. The precise signaling pathways that regulate the release of Bmf from the myosin V complex in response to stress signals, such as phosphorylation by p38 MAPK, are areas of ongoing research.
Compound Names and Identifiers
Comparative Analysis of Bmf Bh3 with Other Bh3 Only Proteins
Distinguishing Binding Specificities and Affinities Across BH3-Only Family
The pro-apoptotic activity of BH3-only proteins is initiated by their ability to bind to and neutralize pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1). The affinity and selectivity of these interactions are critical determinants of their biological function.
BMf-BH3 exhibits a distinct binding profile. It binds with high affinity to Bcl-2 and Bcl-xL, with reported dissociation constants (Kd) in the low nanomolar range. Specifically, fluorescence polarization assays have shown that a peptide derived from the BMf BH3 domain binds tightly to Bcl-2 (Kd ≈ 5.2 nM) and Bcl-xL (Kd ≈ 5.1 nM). nih.gov In contrast, its affinity for Mcl-1 is significantly lower, with a Kd value approximately 40-fold weaker (Kd ≈ 185 nM). nih.gov This selective binding pattern places BMf in a group with other BH3-only proteins like Bad, which also preferentially target Bcl-2, Bcl-xL, and Bcl-w. nih.gov
This contrasts sharply with the binding profile of "promiscuous" BH3-only proteins like Bim and Puma. The BH3 domain of Bim, for instance, binds tightly to all anti-apoptotic Bcl-2 family proteins, including Mcl-1, with high affinity (Kd values of 6.1 nM for Bcl-2, 4.4 nM for Bcl-xL, and 5.8 nM for Mcl-1). nih.govnih.gov This broad specificity is thought to underlie Bim's potency as a direct and powerful inducer of apoptosis. Puma also demonstrates a similarly promiscuous and high-affinity binding to all pro-survival members. nih.gov Other BH3-only proteins display even more restricted specificity; for example, Noxa selectively binds with high affinity only to Mcl-1 and A1. nih.govnih.gov
| BH3-Only Protein | Bcl-2 (Kd) | Bcl-xL (Kd) | Mcl-1 (Kd) | Binding Specificity |
|---|---|---|---|---|
| BMf | ~5.2 nM | ~5.1 nM | ~185 nM | Selective (Bcl-2, Bcl-xL, Bcl-w) |
| Bim | ~6.1 nM | ~4.4 nM | ~5.8 nM | Promiscuous |
| Puma | High | High | High | Promiscuous |
| Bad | High | High | Low/No Binding | Selective (Bcl-2, Bcl-xL, Bcl-w) |
| Noxa | Low/No Binding | Low/No Binding | High | Selective (Mcl-1, A1) |
The binding of the amphipathic α-helical BH3 domain into a hydrophobic groove on the surface of pro-survival Bcl-2 proteins is the structural basis for their interaction. This interaction is mediated by a few highly conserved residues within the BH3 domain, as well as by non-conserved residues that dictate binding selectivity.
Conserved Residues: The core interaction typically involves four conserved hydrophobic residues (often designated h1-h4) and an invariant aspartic acid (Asp). nih.gov These residues form critical "hot spot" interactions. For instance, the hydrophobic residues insert into corresponding hydrophobic pockets (P1-P4) within the binding groove of the anti-apoptotic protein. The conserved Asp residue is crucial for forming a salt bridge with a conserved arginine residue in the BH1 domain of the pro-survival partner. nih.gov Mutation of this conserved arginine in Bcl-2 (R146A) or Bcl-xL (R139A) dramatically reduces their binding affinity for this compound by 120- and 240-fold, respectively, highlighting the importance of this conserved interaction. nih.govresearchgate.net Interestingly, while this salt bridge is formed in the Bcl-2/BMf-BH3 and Bcl-xL/BMf-BH3 complexes, it is absent in the Mcl-1/BMf-BH3 complex, which partly explains the weaker affinity. nih.govnih.gov
Non-Conserved Residues: The residues flanking these conserved "hot spots" are highly variable and are key determinants of binding specificity. Although BMf and Bim share identical core hydrophobic residues (h1-h4), their differing affinities for Mcl-1 are attributed to differences in non-conserved positions. nih.gov Mutational studies reveal that substituting specific non-conserved residues in this compound with their counterparts from Bim can dramatically enhance its affinity for Mcl-1. For example, replacing three residues in BMf at positions designated h2+1, h3+1, and h3+3 with the corresponding Bim residues increases the binding affinity for Mcl-1 by approximately 200-fold. nih.gov These non-conserved residues in Bim's BH3 domain are involved in establishing additional hydrogen bonds and charged interactions with Mcl-1 that are absent in the BMf-Mcl-1 interaction. nih.gov This demonstrates that while the core hydrophobic interactions are essential for binding, the specificity is fine-tuned by a constellation of weaker interactions mediated by non-conserved residues.
Functional Classification: this compound as a Sensitizer (B1316253) vs. Activators (e.g., Bim, Puma)
Based on their functional mechanism in apoptosis initiation, BH3-only proteins are broadly classified into two groups: "activators" and "sensitizers". nih.gov
Activator BH3-only proteins , such as Bim and Puma (and the cleaved form of Bid, tBid), are thought to be capable of directly engaging and activating the pro-apoptotic effector proteins Bax and Bak. nih.gov This direct activation model posits that upon a death stimulus, activators can induce a conformational change in Bax and Bak, leading to their oligomerization, pore formation in the mitochondrial outer membrane, and subsequent release of cytochrome c. nih.gov
Sensitizer BH3-only proteins , a category to which BMf belongs, are not believed to directly activate Bax and Bak. nih.gov Instead, their primary role is to bind to and sequester the anti-apoptotic Bcl-2 family proteins. nih.gov In healthy cells, these pro-survival proteins can restrain not only Bax and Bak but also any constitutively present activator BH3-only proteins. By binding to the pro-survival guardians, sensitizers like BMf liberate the sequestered activator proteins. nih.gov This release allows the activators (e.g., Bim) to then directly engage Bax and Bak, thereby triggering apoptosis. nih.gov In this model, sensitizers lower the threshold for apoptosis by neutralizing the cell's protective machinery, effectively "sensitizing" the cell to death signals that are ultimately executed by the activators.
Differential Contributions to Apoptotic Responses in Specific Cell Types and Stress Models
The diversity in binding profiles and functional mechanisms among BH3-only proteins allows for tailored apoptotic responses depending on the cell type and the nature of the stress signal. Studies using knockout mouse models have been instrumental in delineating the specific physiological roles of BMf.
Mice deficient in Bmf reveal its critical, non-redundant role in specific apoptotic pathways. Loss of BMf provides significant protection to lymphocytes against apoptosis induced by glucocorticoids and histone deacetylase (HDAC) inhibitors. nih.govwehi.edu.au For example, HDAC inhibitors have been shown to transcriptionally upregulate BMf, and knockdown of BMf rescues cancer cells from apoptosis induced by these agents. nih.gov This indicates that in lymphocytes, BMf is a key mediator of cell death in response to these particular stimuli. Furthermore, Bmf-deficient mice develop a B cell-restricted lymphadenopathy due to the abnormal resistance of these cells to various apoptotic triggers. nih.gov
However, BMf is dispensable for other apoptotic pathways. For instance, mouse embryonic fibroblasts (MEFs) or gastrointestinal epithelial cells from bmf−/− mice undergo normal apoptosis in response to UV radiation or loss of cell attachment (anoikis). nih.govnih.govnih.gov BMf was initially thought to be a primary mediator of anoikis due to its release from the actin cytoskeleton upon cell detachment, but in vivo evidence suggests its role is either minor or redundant in this context. nih.govnih.govkanazawa-u.ac.jp
| Stress Model/Cell Type | Role of BMf | Supporting Evidence |
|---|---|---|
| Glucocorticoid-induced apoptosis (Lymphocytes) | Critical Mediator | Bmf-/- lymphocytes are protected. nih.gov |
| HDAC inhibitor-induced apoptosis (Various cancer cells, Lymphocytes) | Critical Mediator | HDAC inhibitors upregulate BMf; knockdown protects cells. nih.govBmf-/- lymphocytes are protected. nih.gov |
| γ-Irradiation-induced thymic lymphoma | Tumor Suppressor | Bmf-/- mice show accelerated lymphoma development. nih.gov |
| Anoikis (loss of cell attachment) (MEFs, Epithelial cells) | Dispensable/Redundant | Apoptosis proceeds normally in Bmf-/- cells. nih.govnih.govnih.gov |
| UV radiation-induced apoptosis (MEFs) | Dispensable/Redundant | Apoptosis proceeds normally in Bmf-/- cells. nih.govnih.gov |
The existence of a large family of BH3-only proteins suggests the potential for functional overlap. BMf and Bim, in particular, show evidence of both redundancy and synergy. Both proteins are sequestered to the cytoskeleton in healthy cells (Bim to microtubules, BMf to actin filaments) and can be released by certain stress signals. nih.gov
The observation that apoptosis proceeds normally in Bmf-deficient cells in response to stimuli like anoikis or UV radiation points to functional redundancy, likely with Bim. nih.govnih.gov This suggests that in the absence of BMf, Bim can compensate to ensure the apoptotic signal is transduced.
Computational and Theoretical Investigations of Bmf Bh3
Molecular Dynamics (MD) Simulations of BMf-BH3 Binding and Conformational States
Molecular Dynamics (MD) simulations are a powerful technique used to observe the dynamic behavior of biomolecules and their interactions over time frontiersin.orgbiorxiv.org. In the context of this compound and other BH3 mimetics, MD simulations are extensively employed to understand their binding to anti-apoptotic Bcl-2 proteins and the resulting conformational changes. These simulations reveal the temporal evolution of complexes, providing insights into stability and flexibility frontiersin.orgresearchgate.netmdpi.comeurekaselect.comacs.org.
For instance, MD simulations have been used to evaluate the binding mechanisms of BH3 peptides with anti-apoptotic proteins like Bcl-X_L_ and Mcl-1, and to screen for mimetics with high binding potency researchgate.netmdpi.com. Studies have shown that the helical regions of BH3 peptides, including those derived from Bmf, generally maintain stability during production runs, which is crucial for their binding affinity acs.org.
Analysis of Peptide-Protein Binding Free Energies
A critical aspect of computational investigations is the quantitative analysis of peptide-protein binding free energies. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as the Superposition and Interaction Energy (SIE) method, are frequently employed to calculate the binding free energy of BH3 mimetic complexes frontiersin.orgnih.govub.edunih.govnih.gov. These calculations help to predict the affinity of a mimetic for its target protein and to identify key residues contributing to the interaction.
For example, studies on BH3-like peptides binding to viral Bcl-2 homologues have utilized interaction energy calculations to identify sequences with highly favorable interactions, often correlating with increased helicity nih.gov. Similarly, research into the binding of Bim(BH3) peptide to pro-survival proteins has shown that the binding is primarily hydrophobic, with specific interactions distributed along the peptide sequence nih.gov.
Table 1: Representative Binding Free Energy Contributions in BH3 Mimetic-Protein Complexes
| Interaction Type | Contribution to Binding Free Energy (kcal/mol) | Key Observations | Source |
| Hydrophobic | Significant negative values | Main driving force for binding of Bim(BH3) to pro-survival proteins. | nih.gov |
| Electrostatic | Variable, can be highly favorable | Long-range electrostatic interactions, often involving non-hot spot residues, contribute to specificity. | acs.orgnih.govnih.govresearchgate.netresearchgate.net |
| Van der Waals | Major contributor to interaction energy | Important for stable complex formation. | nih.gov |
Characterization of Conformational Landscapes and Stability
MD simulations are instrumental in characterizing the conformational landscapes and stability of this compound and its complexes with anti-apoptotic proteins. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to assess the stability and flexibility of the protein and peptide over the simulation trajectory frontiersin.orgresearchgate.net. Principal Component Analysis (PCA) can further reveal dominant collective motions and conformational changes that occur upon binding ub.eduresearchgate.net.
For instance, MD simulations have demonstrated that certain BH3 mimetics can increase the stability of the Bcl-2 protein, and analyses of RMSD and RMSF values can verify these effects frontiersin.org. Studies on lymphoma-linked Bcl-2 mutations have shown that even distant mutations can affect the conformational flexibility of the binding site, altering the shape of the hydrophobic groove and impacting ligand accommodation researchgate.net.
Modeling of this compound Interaction with Biological Membranes
The interaction of BH3 mimetics with biological membranes is a crucial aspect, as many Bcl-2 family proteins are membrane-anchored biorxiv.orgresearchgate.net. MD simulations are employed to model these interactions, providing insights into how the compounds behave in a lipid environment and how membrane association influences their binding to target proteins. These studies can reveal the orientation of proteins relative to the membrane, the accessibility of binding grooves, and the impact of specific lipids (e.g., cardiolipin) or protonation states on conformational dynamics biorxiv.orgresearchgate.netescholarship.org.
For example, MD simulations have been used to study the effect of mitochondrial-specific lipids like cardiolipin (B10847521) and protein protonation states on the conformational dynamics of membrane-anchored Bcl-xL. These simulations have shown that these factors can modulate the orientation of the soluble head region and, consequently, the exposure of its BH3-binding groove, which is essential for interaction with pro-apoptotic proteins researchgate.netescholarship.org.
In Silico Design Principles for this compound-Based BH3 Mimetics
The insights gained from computational investigations of this compound and other BH3 domains form the foundation for in silico design principles aimed at developing potent and specific BH3 mimetics. These principles leverage structural and energetic information to guide the synthesis of new compounds that mimic the pro-apoptotic function of natural BH3-only proteins acs.orgmdpi.com.
Structure-Based Drug Design Approaches Utilizing this compound Template
Structure-Based Drug Design (SBDD) approaches are widely utilized to discover and optimize BH3 mimetics, often using the structural features of natural BH3 domains like this compound as templates researchgate.netnih.govnih.govnih.govaacrjournals.org. This involves understanding the hydrophobic groove of anti-apoptotic Bcl-2 proteins where BH3 domains bind and designing small molecules that can competitively inhibit this interaction oatext.comresearchgate.net.
Techniques such as molecular docking are used to predict the binding affinity and orientation of potential mimetics within the target protein's active site frontiersin.orgresearchgate.netmdpi.comnih.gov. Pharmacophore modeling, based on known BH3 mimetic complexes (e.g., Bcl-2 with Venetoclax), helps identify compounds with similar binding features nih.gov. The goal is to design molecules that can effectively displace sequestered pro-apoptotic proteins, thereby initiating apoptosis in cancer cells mdpi.comnih.gov.
Role of Hot-Spot and Non-Hot Spot Residues in Designing Specificity
A key aspect of designing specific BH3 mimetics involves understanding the roles of "hot-spot" and "non-hot spot" residues in the protein-peptide interface. Hot-spot residues are those that contribute most significantly to the binding affinity, typically the conserved hydrophobic and aspartic residues within the BH3 domain acs.orgoup.comnih.govresearchgate.net. However, recent computational studies have highlighted the crucial role of "non-hot spot" residues, particularly charged residues, in conferring specificity to a particular anti-apoptotic protein acs.orgnih.govnih.govresearchgate.netresearchgate.net.
For instance, computationally designed BH3-like peptides have shown distinct preferences for acidic or basic residues when binding to Mcl-1 or Bcl-X_L_, respectively acs.orgnih.govresearchgate.net. These non-hot spot residues, often located away from the immediate binding interface, can generate strong long-range electrostatic interactions that contribute significantly to the specificity of the mimetic for its target, a critical consideration for developing drugs with reduced off-target effects acs.orgnih.govresearchgate.netresearchgate.net.
Table 2: Role of Residues in BH3 Mimetic Design for Specificity
| Residue Type | Location Relative to Binding Interface | Contribution to Binding | Impact on Specificity | Source |
| Hot-Spot Residues | Direct binding interface | Primary affinity drivers | Essential for general binding | acs.orgoup.comnih.govresearchgate.net |
| Non-Hot Spot Residues | Often away from direct interface | Long-range electrostatic interactions | Crucial for target specificity | acs.orgnih.govnih.govresearchgate.netresearchgate.net |
Computational Mutagenesis and Docking Approaches
Computational mutagenesis and docking studies are valuable tools for exploring the binding of this compound to its target proteins and for designing modified peptides with altered binding characteristics. The BH3 domain of pro-apoptotic proteins, including Bmf, binds as an amphipathic α-helix into a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members openbiologyjournal.comthno.org. This interaction is mediated by conserved hydrophobic residues and an invariant aspartic acid within the BH3 motif frontiersin.orgnih.gov.
Molecular simulations and MM-P(G)BSA methods have been used to analyze the binding mechanism of BH3 peptides derived from proteins like PUMA and Bmf with anti-apoptotic protein A1. Residue-level energy decomposition from these studies indicates that the core regions of BH3 peptides maintain stable helical conformations, with conserved hydrophobic residues and an invariant aspartic acid providing the major driving force for binding tandfonline.comfigshare.com. The terminal segments of these peptides, however, exhibit flexibility and diverse binding modes, which may contribute to the diversity and selectivity observed among different BH3 peptides tandfonline.comfigshare.com.
Computational mutation has been employed to redesign BH3-mimetic peptides. These redesigned peptides have shown potential for stronger affinities when binding to target proteins like A1 and transferable binding patterns at specific positions tandfonline.comfigshare.com. Studies have also revealed long-range coupling effects, where mutations at distant sequence intervals can influence the side-chain orientation and binding contribution of terminal residues tandfonline.comfigshare.com.
Docking studies aim to predict the binding pose and affinity of a ligand (like a this compound peptide or mimetic) within the binding site of a protein target researchgate.net. For BH3 peptides, the primary docking site is the hydrophobic groove formed by the BH1, BH2, and BH3 motifs of the anti-apoptotic protein frontiersin.orgembopress.org. Studies involving Bmf BH3 have investigated its interaction with proteins such as Bcl-2, Bcl-xL, and Mcl-1 nih.govresearchgate.net. These studies show that the α-helical Bmf BH3 peptide accommodates into the canonical groove of these pro-survival proteins nih.gov. However, conformational changes and specific interactions can differ among the complexes with different anti-apoptotic proteins, contributing to the observed binding specificity nih.gov.
Molecular dynamics simulations have further explored the interactions of Bmf BH3. For instance, simulations investigating the interaction of Bmf with BAK suggested that Bmf binding and activation of BAK might involve a previously unrecognized binding groove formed by BAK α4, α6, and α7 helices, in addition to or instead of the canonical BH3 binding groove nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity researchgate.net. For this compound analogs and other BH3 mimetics, QSAR can help in understanding which structural features are important for binding to anti-apoptotic proteins and for eliciting a functional response ulpgc.es.
QSAR studies in the context of Bcl-2 family protein inhibitors often involve analyzing a set of compounds with known activities and correlating their molecular descriptors (representing structural and chemical properties) with their observed biological effects, such as binding affinity or cytotoxic potency thno.orgresearchgate.net. These models can then be used to predict the activity of new, untested compounds.
While general QSAR studies have been conducted for inhibitors targeting Bcl-2 family proteins thno.orgresearchgate.net, specific detailed QSAR analyses focused solely on a series of this compound peptide analogs are less commonly highlighted in broad searches, often being part of more focused medicinal chemistry or structural biology studies. However, the principles of QSAR are applicable to peptide series, where modifications to amino acid sequence and structure can be correlated with binding data.
The diversity in binding profiles among different BH3 peptides, including Bmf BH3's preference for certain anti-apoptotic proteins over others (high affinity for Bcl-2 and Bcl-xL, lower affinity for Mcl-1) nih.govacs.org, suggests that specific structural determinants within the BH3 sequence and the target protein groove govern selectivity. QSAR models could potentially capture these nuances by incorporating descriptors that reflect amino acid properties and their spatial arrangement within the helical BH3 domain and its interaction with the binding groove.
Predicting Binding Affinity and Functional Potency
Predicting the binding affinity of this compound and its analogs to anti-apoptotic proteins is a key application of computational methods, including docking, molecular dynamics, and QSAR researchgate.net. Binding affinity, often expressed as a dissociation constant (Kd) or inhibition constant (Ki), is a crucial determinant of a compound's potential efficacy.
Studies have experimentally measured the binding affinity of the Bmf BH3 peptide to various anti-apoptotic proteins. For example, the Bmf BH3 peptide has been shown to have high affinity for Bcl-2 and Bcl-xL, but significantly lower affinity for Mcl-1 nih.govacs.org. Computational methods aim to reproduce and predict these affinities.
Molecular docking provides estimates of binding energy, which can be correlated with binding affinity researchgate.net. More rigorous methods like molecular dynamics simulations combined with free energy calculations (e.g., MM-PBSA or MM-GBSA) can provide more accurate predictions of binding free energies and thus affinities tandfonline.comacs.org. These methods allow for the consideration of the dynamic nature of protein-peptide interactions and the influence of solvent effects.
Computational mutagenesis studies, as mentioned earlier, can predict how specific amino acid substitutions in the Bmf BH3 sequence or the target protein affect binding affinity nih.govtandfonline.comfigshare.com. For instance, mutations of conserved arginine residues in Bcl-2 and Bcl-xL significantly reduced their binding affinity to Bmf BH3 nih.govresearchgate.net. Similarly, substitutions of less-conserved residues in Bmf BH3 had a notable impact on its affinity, particularly for Mcl-1 nih.govresearchgate.net.
QSAR models can predict binding affinity by correlating structural features of this compound analogs with experimentally determined binding data researchgate.net. By building models based on a training set of compounds with known affinities, researchers can predict the affinity of new compounds before they are synthesized and tested, thus guiding the design process towards more potent binders.
Predicting functional potency, such as the ability of this compound mimetics to induce apoptosis, is a step beyond predicting binding affinity, as it involves cellular context and downstream signaling. However, binding affinity is a critical factor influencing functional potency. Computational approaches can contribute to predicting functional potency by integrating binding predictions with information about the cellular levels of target proteins and other relevant factors in the apoptotic pathway thno.org. While direct prediction of complex cellular outcomes is challenging, computational models can help prioritize compounds that are likely to be functionally active based on their predicted interactions with key apoptotic regulators.
Here is a table summarizing some reported binding affinities of Bmf BH3 peptide to anti-apoptotic proteins:
| Anti-apoptotic Protein | Binding Affinity (Kd or Ki) | Method | Source |
| Bcl-2 | High affinity | Binding assay | nih.gov |
| Bcl-xL | High affinity | Binding assay | nih.gov |
| Mcl-1 | Much lower affinity | Binding assay | nih.gov |
| Bcl-2 | 622.6 nM (mutant R146A) | Fluorescence Polarization | researchgate.net |
| Bcl-xL | 1.24 μM (mutant R139A) | Fluorescence Polarization | researchgate.net |
| Mcl-1 | 49 μM (mutant R263A) | Fluorescence Polarization | researchgate.net |
Note: The specific wild-type Kd or Ki values for Bmf BH3 binding to Bcl-2, Bcl-xL, and Mcl-1 were described qualitatively as "high affinity" or "much lower affinity" in source nih.gov, except for mutant data provided in source researchgate.net. Source researchgate.net shows a table with Ki values for Bim BH3 and Bmf BH3 competing for binding to Bcl-2, Bcl-xL, and Mcl-1, indicating Bmf BH3 Ki values of 1.21 μM for Mcl-1, 0.005 μM for Bcl-2, and 0.005 μM for Bcl-xL.
Advanced Methodologies for Bmf Bh3 Research
Structural Biology Techniques Applied to BMf-BH3 Complexes
Structural biology provides atomic-level insights into how the this compound domain engages its binding partners, revealing the molecular basis for its pro-apoptotic activity.
X-ray crystallography has been instrumental in visualizing the precise interactions between the this compound peptide and pro-survival proteins like Bcl-2, Bcl-xL, and Mcl-1. nih.gov To facilitate crystallization, researchers often use constructs of the pro-survival proteins where large unstructured loops have been removed. nih.gov
Structural analyses reveal that the this compound peptide adopts an α-helical conformation and inserts into a canonical hydrophobic groove on the surface of the pro-survival proteins. nih.govnih.gov This interaction is primarily mediated by four key hydrophobic residues from this compound (designated h1-h4) which occupy four corresponding hydrophobic pockets (P1-P4) within the groove of Bcl-2, Bcl-xL, and Mcl-1. nih.gov Beyond these core hydrophobic interactions, the binding is stabilized by a conserved salt bridge between a key aspartic acid residue in this compound and an arginine residue in Bcl-2 and Bcl-xL, along with several hydrogen bonds. nih.govnih.gov
Crystallographic Data for this compound Complexes
Summary of resolutions for crystal structures of this compound in complex with various pro-survival Bcl-2 family proteins.
| Complex | Resolution (Å) | Reference |
|---|---|---|
| Bcl-xL / this compound (25-mer) | 2.88 | researchgate.net |
| Bcl-2 / this compound (21-mer) | 2.96 | researchgate.net |
| Mcl-1 / this compound (21-mer) | 1.96 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of protein-ligand interactions in solution, complementing the static snapshots provided by X-ray crystallography. While detailed NMR studies specifically on the this compound complex are not extensively documented in the provided context, the methodology is widely applied to other BH3 domain interactions. nih.gov
For BH3-only proteins, NMR is particularly useful for characterizing their conformational states. Many isolated BH3 domains are intrinsically disordered in solution but fold into stable α-helices upon binding to their pro-survival partners. frontiersin.org NMR can monitor this disorder-to-order transition, providing insights into the folding-upon-binding mechanism. Furthermore, NMR can be used to map the binding interface by monitoring chemical shift perturbations in the spectra of a labeled protein upon titration with its unlabeled binding partner. This allows for the precise identification of the amino acid residues involved in the interaction. These approaches provide a detailed view of the conformational dynamics and specific contacts that govern the binding of BH3 motifs to their targets. nih.gov
Biochemical Assays for Binding and Functional Characterization
Biochemical assays are essential for quantifying the strength and thermodynamic properties of the interaction between this compound and its targets.
Fluorescence Polarization (FP) is a widely used, robust, and sensitive method for measuring binding affinities in solution. ascentagepharma.com The assay is based on the principle that a small, fluorescently labeled molecule (like a this compound peptide) tumbles rapidly in solution and has a low polarization value. When it binds to a much larger protein (like Bcl-xL), its tumbling rate slows dramatically, resulting in a higher polarization value.
In studies of this compound, a synthetic 25-residue peptide derived from the BH3 domain is often labeled with a fluorophore such as FITC (FITC-Bmf BH3). nih.gov By titrating pro-survival proteins into a solution of this fluorescent peptide and measuring the change in polarization, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity. nih.govresearchgate.net
FP assays have demonstrated that the this compound peptide binds with very high affinity (in the low nanomolar range) to Bcl-2 and Bcl-xL, but with a significantly weaker affinity—reduced by about 40-fold—to Mcl-1. nih.gov This technique is also invaluable for structure-function studies, where the binding affinities of mutated versions of the pro-survival proteins or the BH3 peptide are measured to identify critical "hot-spot" residues that contribute most to the binding energy. nih.govresearchgate.net
Binding Affinities of FITC-Bmf-BH3 Determined by FP Assay
Dissociation constants (Kd) for the interaction between a fluorescently labeled this compound peptide and key pro-survival Bcl-2 family proteins.
| Pro-Survival Protein | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Bcl-2 | 5.2 nM | nih.gov |
| Bcl-xL | 5.1 nM | nih.gov |
| Mcl-1 | 185 nM | nih.gov |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction. nih.govmalvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing its binding partner. malvernpanalytical.com
A single ITC experiment can simultaneously determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.govunizar.es From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. This comprehensive thermodynamic data is crucial for understanding the driving forces behind the interaction—whether it is driven by favorable enthalpic contributions (e.g., hydrogen bonds and van der Waals interactions) or by favorable entropic contributions (e.g., the release of ordered water molecules from the binding interface). nih.gov While specific ITC data for the this compound interaction is not detailed in the provided sources, this "gold-standard" technique is fundamental for characterizing the thermodynamics of such protein-peptide interactions in drug discovery and molecular biology. nih.gov
Cell-Based and Genetic Models for Mechanistic Insights
While biophysical techniques reveal the molecular details of an interaction, cell-based and genetic models are essential for understanding the physiological role of Bmf in the context of a living cell and organism.
Genetic models, such as mouse embryonic fibroblasts (MEFs) deficient in the pro-apoptotic effector proteins Bax and Bak, have been fundamental in placing BH3-only proteins within the apoptotic signaling cascade. nih.gov The finding that MEFs lacking both Bax and Bak are resistant to cell death induced by overexpression of BH3-only proteins provides strong evidence that these proteins function upstream of Bax/Bak activation. nih.gov
More specifically, the generation of mice genetically lacking Bmf (bmf-/-) has provided critical insights into its unique biological functions. rupress.org Studies using these mice have shown that Bmf is crucial for B cell homeostasis and for apoptosis induced by specific stimuli, such as glucocorticoids. rupress.org Furthermore, cell-based models using knockdown approaches, such as expressing shRNA against Bmf in mammary epithelial cell lines, have been used to investigate its functional role in processes like anoikis (cell death triggered by loss of extracellular matrix attachment). pnas.org These models have demonstrated that the functional loss of Bmf is sufficient to protect these cells from this form of cell death, pointing to its role as a potential tumor suppressor. pnas.org
In Vitro Cell Line Studies for Apoptosis Induction and Pathway Analysis
In vitro studies using various cancer and non-cancer cell lines are fundamental to understanding the pro-apoptotic function of the this compound domain. Researchers employ these systems to observe the direct effects of Bmf expression and to analyze the molecular machinery involved in Bmf-mediated cell death.
Overexpression of Bmf isoforms containing a functional BH3 domain has been shown to induce apoptosis in cell lines such as the human osteosarcoma line U2OS and the cervical cancer line HeLa. nih.gov In these studies, apoptosis is typically quantified using methods like Annexin-V staining, which identifies externalized phosphatidylserine as an early apoptotic marker, and sub-G1 analysis by flow cytometry, which measures DNA fragmentation. nih.gov The pro-apoptotic activity is confirmed by the significant reduction in the colony-forming potential of cells expressing wild-type Bmf compared to controls or cells expressing a mutant, non-functional BH3 domain. nih.gov
Studies in hematopoietic cell lines, such as the murine pro-B lymphocyte line BaF3, have been instrumental in pathway analysis. These cells depend on cytokines like IL-3 for survival and undergo rapid apoptosis upon its withdrawal. This response can be blocked by overexpressing anti-apoptotic Bcl-2 proteins. Expressing Bmf in these cells antagonizes the pro-survival effect of proteins like Bcl-2, Bcl-xL, and Mcl-1, leading to massive apoptosis, demonstrating Bmf's ability to neutralize specific anti-apoptotic counterparts. nih.gov
Table 1: Summary of Cell Lines Used in this compound Apoptosis Studies
| Cell Line | Cell Type | Application in this compound Research | Key Findings |
|---|---|---|---|
| U2OS | Human Osteosarcoma | Overexpression studies to assess apoptotic induction. | Bmf with a functional BH3 domain induces apoptosis and reduces colony formation. nih.gov |
| HeLa | Human Cervical Cancer | Overexpression studies to evaluate pro-apoptotic activity. | Wild-type Bmf shows pro-apoptotic effects, unlike isoforms lacking a functional BH3 domain. nih.gov |
| BaF3 | Murine Pro-B Lymphocyte | Cytokine-deprivation models to study pathway interactions. | Bmf antagonizes the anti-apoptotic function of Bcl-2, Bcl-xL, and Mcl-1. nih.gov |
| NIH3T3 | Mouse Embryonic Fibroblast | Gene knockdown studies to assess the role of Bmf in stress-induced apoptosis. | Knockdown of Bmf protects cells from apoptosis induced by serum deprivation or PI3K/AKT/mTOR inhibition. nih.gov |
| MCF-10A | Human Mammary Epithelial | Anoikis (detachment-induced apoptosis) studies. | Bmf is a key mediator of anoikis. nih.gov |
Yeast Models for Reconstituting Apoptotic Pathways
The budding yeast Saccharomyces cerevisiae has emerged as a powerful tool for studying the core mechanics of the mitochondrial apoptotic pathway, despite lacking its own Bcl-2 family homologs. nih.gov By heterologously expressing mammalian Bcl-2 family proteins, researchers can reconstitute key aspects of the apoptotic switch in a simplified, genetically tractable system.
Yeast models are particularly useful for dissecting the interactions between BH3-only proteins, anti-apoptotic proteins (like Bcl-xL), and pro-apoptotic effectors (like Bax and Bak). nih.gov When pro-apoptotic Bax is expressed in yeast, it induces cell death, a process that can be inhibited by co-expression of anti-apoptotic proteins. nih.gov The introduction of a BH3-only protein like Bmf can then be studied for its ability to overcome this inhibition and activate Bax- or Bak-mediated killing.
Studies have utilized yeast to demonstrate that BH3-only proteins can be categorized based on their mechanism of action. Some, like Bim and Bid, are considered "direct activators" of Bax/Bak, while others, including Bmf, are thought to act as "sensitizers" or "derepressors." explorationpub.com In this model, Bmf functions by binding to and neutralizing anti-apoptotic Bcl-2 members, thereby liberating the direct activators to trigger Bax/Bak oligomerization and mitochondrial outer membrane permeabilization. explorationpub.com The yeast system allows for controlled experiments to test these protein-protein interactions and validate the functional consequences of BH3 domain binding. nih.govnih.gov
Proteomic and Transcriptomic Analyses for Upstream/Downstream Regulators
To build a comprehensive picture of how Bmf is regulated and what cellular processes it influences, researchers employ large-scale "omics" approaches. Transcriptomics (e.g., RNA-seq) and proteomics provide unbiased, system-wide snapshots of gene and protein expression, respectively, which can reveal novel upstream regulators and downstream effectors of Bmf.
Transcriptomic analysis can identify genes whose expression levels change in response to stimuli that are known to activate Bmf. For instance, analyzing the transcriptome of cells treated with HDAC inhibitors or glucocorticoids—stimuli to which bmf-/- cells are resistant—could reveal transcription factors responsible for upregulating bmf mRNA expression. rupress.org Conversely, comparing the transcriptomes of wild-type and bmf-/- cells can uncover downstream genes whose expression is dependent on Bmf's pro-apoptotic activity.
Proteomic analysis complements these findings by measuring changes at the protein level. This is critical because Bmf function is heavily regulated by post-translational modifications and protein-protein interactions. nih.gov For example, proteomics can identify kinases or other enzymes that modify Bmf, as well as changes in the abundance or localization of proteins in the apoptotic network following Bmf activation. Integrated transcriptomic and proteomic analyses offer a powerful strategy to systematically map the complex regulatory networks governing Bmf function, from the initial stress signal to the ultimate execution of apoptosis. frontiersin.org
Future Research Trajectories for Bmf Bh3
Elucidating Undiscovered Post-Translational Modifications and Regulatory Pathways
The activity of BH3-only proteins is finely tuned by post-translational modifications (PTMs), and Bmf is no exception. nih.gov Future research must aim to create a comprehensive map of Bmf's PTMs and the signaling pathways that regulate them.
Known regulatory mechanisms for Bmf include transcriptional control and phosphorylation. For instance, the transcription of Bmf mRNA is suppressed by the continuous activation of the Mek/Erk and phosphatidylinositol 3-kinase/Akt pathways, particularly during the apoptosis process known as anoikis. pnas.orgpnas.org Conversely, signaling through pathways like TGF-β can activate Bmf gene transcription. researchgate.net
Phosphorylation represents a key PTM for Bmf. The release of Bmf from its sequestration site at the actin cytoskeleton is thought to be regulated by phosphorylation via c-Jun N-terminal kinase (JNK). researchgate.netbioscientifica.com This phosphorylation may render the protein more active, allowing it to translocate to the mitochondria and initiate apoptosis. researchgate.net Given that Bmf is a known substrate for kinases, it is highly probable that other phosphorylation events, mediated by different kinases under various stress conditions, exist and await discovery. tandfonline.com Investigating these undiscovered phosphorylation sites and the responsible kinases will be crucial to understanding how Bmf integrates diverse cellular signals.
Beyond phosphorylation, other PTMs likely regulate Bmf function. The activity of many BH3-only proteins is modulated by ubiquitination and acetylation. numberanalytics.com Research indicating that the deacetylation of the tumor suppressor p53 suppresses Bmf expression suggests a potential link to acetylation pathways that warrants further exploration. tandfonline.com Future studies should focus on identifying whether Bmf is subject to ubiquitination, which could target it for proteasomal degradation or alter its activity, and other modifications like SUMOylation or methylation. Uncovering these novel PTMs and the enzymes that catalyze them will provide a more complete picture of the intricate regulatory network governing Bmf's pro-apoptotic function.
| Known Regulatory Input | Effect on Bmf | Regulating Molecule/Pathway | Cellular Context |
| Phosphorylation | Promotes release from cytoskeleton; enhances activity | c-Jun N-terminal kinase (JNK) | Stress signaling, Neisseria Gonorrhoeae Infection researchgate.netbioscientifica.complos.org |
| Transcriptional Suppression | Decreased Bmf mRNA | Mek/Erk pathway, PI3K/Akt pathway | Anoikis pnas.orgpnas.org |
| Transcriptional Induction | Increased Bmf mRNA | TGF-β signaling, FOXO3a | Stress signaling researchgate.net |
| Transcriptional Suppression | Decreased Bmf expression | Deacetylated p53 | Autophagy regulation tandfonline.com |
Investigating Novel BMf-BH3 Interaction Partners Beyond BCL-2 Family Proteins
While the canonical function of Bmf involves its BH3 domain binding to the hydrophobic groove of pro-survival BCL-2 family members like BCL-2, BCL-xL, and BCL-w, emerging evidence suggests its interaction network is more extensive. nih.govnih.gov A key area of future research is the identification and characterization of novel Bmf interaction partners outside of the core BCL-2 family.
A significant non-BCL-2 interactor already identified is the dynein light chain 2 (DLC2), a component of the myosin V actin motor complex. bioscientifica.com This interaction sequesters Bmf to the cytoskeleton in healthy cells, preventing it from initiating apoptosis. tandfonline.commaayanlab.cloud Upon receiving an apoptotic signal, Bmf is released from this complex. bioscientifica.com Furthermore, it has been proposed that Bmf, through its binding to DLC2, tethers the autophagy-initiation complex, which includes the protein Beclin1, to the actin cytoskeleton, thereby inhibiting the initiation of autophagy. tandfonline.com This suggests a dual role for Bmf in regulating both apoptosis and autophagy through distinct protein interactions.
Future investigations should employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry and proximity-dependent biotinylation (BioID), in various cell types and under different stress conditions to systematically screen for new Bmf binding partners. These studies could uncover connections to other cellular pathways. For example, research into other BH3-only proteins has revealed interactions mediated by regions outside the BH3 domain, such as the C-terminal sequence, which can be crucial for protein function and localization. portlandpress.com Exploring whether Bmf's N- or C-terminal regions mediate interactions with other signaling proteins, cytoskeletal components, or metabolic enzymes could reveal currently unknown functions for Bmf.
| Known Non-BCL-2 Interactor | Function of Interaction | Domain Involved |
| Dynein light chain 2 (DLC2) | Sequesters Bmf to the myosin V motor complex on the actin cytoskeleton. bioscientifica.com | Dynein light chain binding motif (K/RXTQT) near the N-terminus. bioscientifica.com |
| Beclin1 | Proposed to tether the Beclin1/Bcl-2 autophagy-initiation complex to the cytoskeleton, inhibiting autophagy. tandfonline.com | Not fully elucidated, but Bmf interacts with the Beclin1/Bcl-2 complex. tandfonline.com |
Developing Advanced Computational Models for Precise this compound Mimetic Design
The development of small molecules that mimic the function of BH3-only proteins, known as BH3 mimetics, is a promising therapeutic strategy. biosynth.comaacrjournals.org Future research will increasingly rely on sophisticated computational models to design this compound mimetics with high precision and specificity. frontiersin.org
Current computational approaches have successfully designed peptides that can specifically target individual BCL-2 family members like Mcl-1 or Bcl-XL. nih.govresearchgate.net These methods often involve creating large virtual libraries of BH3-like sequences, modeling their interaction with the target protein, and calculating binding energies to identify the most promising candidates. nih.govresearchgate.net A key finding from this work is the critical role of non-hot spot residues—those outside the core conserved hydrophobic residues of the BH3 domain—in determining binding specificity, often through long-range electrostatic interactions. nih.govacs.org
Future models for designing this compound mimetics will build upon this foundation. Advanced computational techniques that can be leveraged include:
Molecular Dynamics (MD) Simulations: To study the dynamic nature of the this compound domain as it binds to the grooves of its specific partners (Bcl-2, Bcl-xL, Bcl-w), providing a more realistic view of the interaction than static models. frontiersin.org
Free Energy Perturbation (FEP): A powerful method to accurately calculate the binding free energies of potential mimetic compounds, allowing for more precise ranking and selection of candidates for synthesis. researchgate.net
By combining these approaches, researchers can move beyond mimicking the core BH3 interaction and design molecules that exploit the unique structural features of the binding grooves of Bmf's specific targets. This will be essential for creating highly specific Bmf mimetics that avoid off-target effects on other BCL-2 family members.
Exploring the Role of this compound Isoforms in Differential Cellular Responses
The human BMF gene gives rise to multiple protein isoforms through mechanisms like alternative splicing and the use of alternative translation initiation sites. tandfonline.comnih.gov These isoforms may have distinct, or even opposing, functions, and a critical future research goal is to unravel their specific roles in cellular responses.
At least two major pro-apoptotic isoforms, BmfS (short) and BmfCUG, are produced from a single transcript via an alternative translation start site. nih.govnih.gov Studies have shown that both isoforms possess a functional BH3 domain, can bind to pro-survival BCL-2 proteins, and induce apoptosis with comparable efficiency. nih.govnih.gov
More intriguingly, other splice variants have been identified, such as Bmf II and Bmf III, particularly in human B cells. nih.govresearchgate.net These variants are notable because they lack a functional BH3 domain, and Bmf III also has a different C-terminus. nih.govresearchgate.net Preliminary studies suggest that, unlike the primary isoforms, overexpression of Bmf II or Bmf III may actually promote cell survival and colony formation. nih.gov The functional significance of these non-apoptotic isoforms remains largely unknown.
Future research should focus on:
Functional Characterization: Elucidating the precise molecular functions of the non-BH3-containing isoforms. Do they act as dominant-negative regulators of the apoptotic isoforms? Do they have entirely different interaction partners and cellular roles, perhaps in cell signaling or metabolism?
Expression and Regulation: Investigating the specific conditions and tissues in which these different isoforms are expressed. Their expression may be regulated in a cell-type-specific or stimulus-specific manner, which would provide clues to their function.
In Vivo Relevance: Developing animal models that allow for the specific expression or deletion of individual isoforms to determine their physiological roles in development and disease.
Understanding the differential activities of Bmf isoforms will be essential for a complete understanding of its biology and for designing therapies that target specific Bmf-related activities.
| Bmf Isoform | Origin | BH3 Domain | Reported Function |
| BmfS (short) | Canonical translation start site | Present, functional | Pro-apoptotic nih.govnih.gov |
| BmfCUG | Alternative CUG start site | Present, functional | Pro-apoptotic nih.govnih.gov |
| Bmf II | Alternative splicing | Absent | May increase colony forming potential nih.govresearchgate.net |
| Bmf III | Alternative splicing | Absent | May increase colony forming potential nih.govresearchgate.net |
Deepening Understanding of this compound Function in Organismal Development and Disease Pathogenesis (excluding human clinical trials)
Studies using genetically engineered mouse models have been instrumental in revealing the physiological roles of Bmf. Future research using these and more sophisticated models will continue to deepen our understanding of its function in the context of a whole organism.
Research has established that Bmf is dispensable for normal embryonic development, as mice lacking the Bmf gene are viable and fertile. bioscientifica.comnih.gov However, these mice exhibit distinct pathologies later in life, highlighting Bmf's role in tissue homeostasis and tumor suppression. nih.gov Key areas for future investigation include:
Immune System Homeostasis: Bmf knockout mice develop an accumulation of B-lymphocytes, indicating that Bmf is critical for regulating B-cell homeostasis. bioscientifica.comnih.gov Further research is needed to define the precise developmental checkpoints and apoptotic stimuli in B-cells that are governed by Bmf.
Tumor Suppression: The loss of Bmf accelerates the development of thymic lymphomas induced by γ-irradiation, establishing its role as a tumor suppressor. nih.govrupress.org Bmf has also been identified as a key mediator of anoikis (detachment-induced apoptosis) in mammary epithelial cells, suggesting it acts as a barrier to tumor progression in glandular tissues. pnas.org Future studies should explore the role of Bmf in suppressing other types of cancer and investigate the mechanisms by which tumor cells downregulate its expression or function. maayanlab.cloud
Organismal Development and Aging: Bmf is expressed during the involution of the mouse mammary gland, a process of programmed cell death essential for tissue remodeling after lactation. pnas.org It has also been implicated in the quality control of germ cells and in fetal oocyte loss. bioscientifica.combiorxiv.org In aging mice, Bmf deficiency has been linked to the development of emphysema, suggesting a role in protecting against autophagic cell death in the lung. biorxiv.org Deepening the investigation into Bmf's role in these and other developmental and age-related processes is a key future direction.
Pathogenesis of Non-Cancerous Diseases: Altered Bmf expression has been linked to diseases like Chronic Obstructive Pulmonary Disease (COPD). cabidigitallibrary.org In allergen-exposed mice, Bmf deficiency leads to persistent mucous cell metaplasia. biorxiv.org Exploring the function of Bmf in the context of inflammatory, fibrotic, and degenerative diseases could reveal novel pathogenic mechanisms.
By using tissue-specific and inducible knockout mouse models, researchers can dissect the specific contributions of Bmf in different cell types and at different life stages, providing a more nuanced understanding of its role in health and disease.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting BMf-BH3 interactions with proapoptotic BCL-2 family members like BAX/BAK?
- Answer: Co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) are standard for identifying protein-protein interactions. For this compound, use mitochondrial lysates from transfected cells (e.g., HEK293) and antibodies specific to BH3 domains. Include controls such as wild-type BAX/BAK and BH3-mutant variants to validate specificity. Quantitative analysis via Western blotting with densitometry can measure binding affinity .
Q. How can researchers ensure reproducibility in assays measuring this compound-induced cytochrome c release?
- Answer: Standardize mitochondrial isolation protocols (e.g., differential centrifugation) and use fluorescence-based cytochrome c detection kits. Include positive controls (e.g., staurosporine-treated samples) and negative controls (BAX/BAK double-knockout cells). Replicate experiments across at least three independent trials, and report means ± SEM with statistical significance thresholds (e.g., p < 0.05) .
Q. What are the critical parameters for structural characterization of this compound using NMR or X-ray crystallography?
- Answer: For NMR, ensure isotopic labeling (e.g., ¹⁵N/¹³C) and optimize buffer conditions (pH 7.4, 150 mM NaCl) to stabilize the BH3 domain. For crystallography, screen crystallization kits (e.g., Hampton Research) and use synchrotron radiation for high-resolution data. Validate structural models with software like PyMOL or COOT, and deposit coordinates in the PDB .
Advanced Research Questions
Q. How can conflicting data on this compound’s apoptotic potency in different cell lines be resolved?
- Answer: Perform meta-analysis of existing studies to identify variables (e.g., cell type, transfection efficiency, BH3 concentration). Use orthogonal assays (e.g., caspase-3 activation, TUNEL staining) to cross-validate results. Investigate cell-specific factors like mitochondrial membrane potential or endogenous BCL-2 expression via RNA-seq .
Q. What strategies are effective for distinguishing this compound’s direct vs. indirect effects on mitochondrial outer membrane permeabilization (MOMP)?
- Answer: Employ BH3-domain mutants (e.g., G94E substitution) to disrupt direct binding. Use CRISPR/Cas9 to knockout downstream effectors (e.g., APAF-1) and assess MOMP via live-cell imaging with JC-1 dye. Compare kinetics of cytochrome c release in wild-type vs. modified systems .
Q. How should researchers design studies to address this compound’s role in non-apoptotic processes (e.g., autophagy)?
- Answer: Integrate multi-omics approaches: RNA-seq for autophagy-related gene expression, LC3-II/LC3-I ratio via Western blot, and TEM for autophagosome visualization. Use BH3 inhibitors (e.g., ABT-737) to isolate apoptotic vs. autophagic pathways. Include tissue-specific models (e.g., neuronal cells) to assess context-dependent effects .
Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity assays?
- Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to identify significant differences. Report effect sizes and power analysis to justify sample sizes .
Q. How can researchers validate computational predictions of this compound binding sites on BCL-2 proteins?
- Answer: Use molecular dynamics (MD) simulations (e.g., GROMACS) to model binding thermodynamics. Validate with site-directed mutagenesis and surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff). Compare in silico predictions with experimental ΔΔG values from isothermal titration calorimetry (ITC) .
Comparative Table: Key Assays for this compound Functional Studies
| Assay | Purpose | Key Metrics | Limitations |
|---|---|---|---|
| Co-Immunoprecipitation | Protein interaction validation | Binding affinity (fold change vs. control) | False positives from non-specific antibodies |
| Cytochrome c ELISA | Apoptosis induction quantification | pg/mL release, normalized to mitochondrial protein | Sensitivity to lysate contamination |
| CRISPR Knockout Models | Pathway-specific functional analysis | Phenotypic rescue with wild-type protein | Off-target effects require sgRNA validation |
| ITC | Thermodynamic binding characterization | ΔG, Kd, stoichiometry | High protein consumption, technical noise |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
